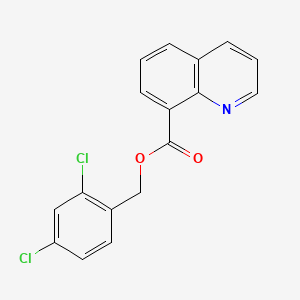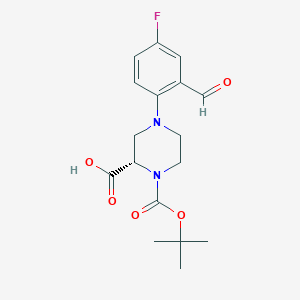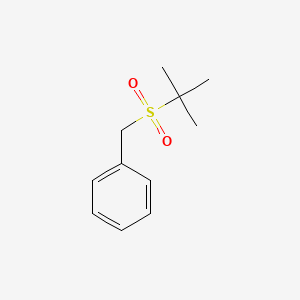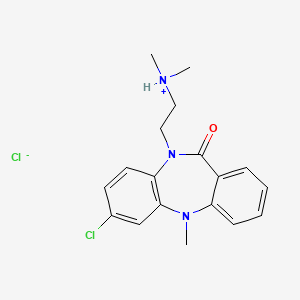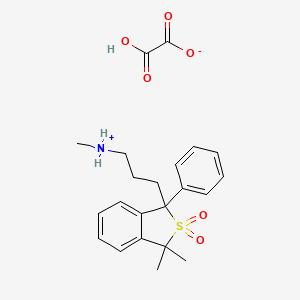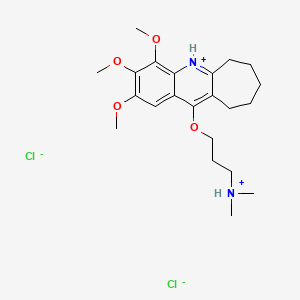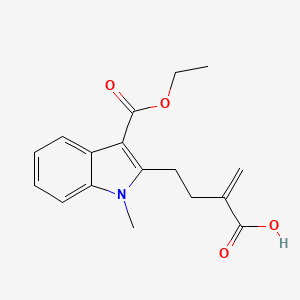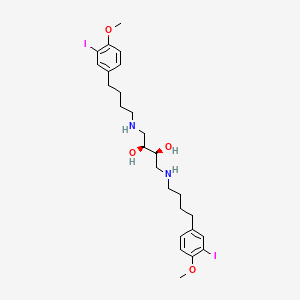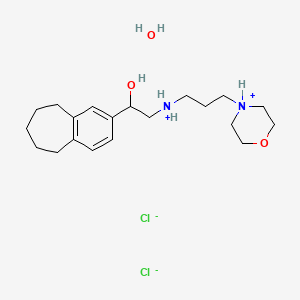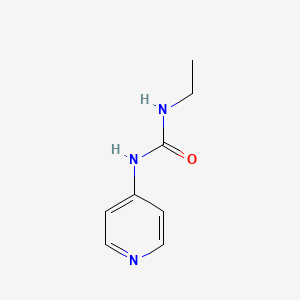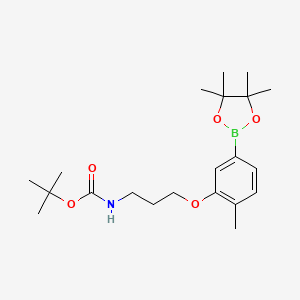![molecular formula C10H12N4O B13732761 2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 211246-91-2](/img/structure/B13732761.png)
2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with an amino group at position 2 and an isopropyl group at position 8.
Vorbereitungsmethoden
The synthesis of 2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo intramolecular cyclization to form the desired pyrido[2,3-d]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield corresponding pyrido[2,3-d]pyrimidine-7-ones, while substitution reactions can introduce different functional groups at specific positions on the pyrido[2,3-d]pyrimidine core .
Wissenschaftliche Forschungsanwendungen
2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable scaffold for the development of new compounds with potential biological activities. In biology and medicine, it has shown promise as an inhibitor of various kinases, including Src tyrosine kinase, EGFR kinase, and cyclin-dependent kinase (CDK4) . These kinases play crucial roles in cell signaling pathways, making the compound a potential candidate for anticancer drug development. Additionally, it has been investigated for its potential use in treating arthritis, hepatitis C, and type II diabetes .
Wirkmechanismus
The mechanism of action of 2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, primarily kinases. By inhibiting the activity of these kinases, the compound can disrupt key signaling pathways involved in cell proliferation, survival, and differentiation. For example, inhibition of Src tyrosine kinase can prevent the phosphorylation of downstream targets, leading to reduced cell growth and increased apoptosis in cancer cells . The compound’s ability to selectively target specific kinases makes it a promising candidate for targeted therapy.
Vergleich Mit ähnlichen Verbindungen
2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other similar compounds within the pyrido[2,3-d]pyrimidine family. Some notable examples include 2-amino-4,7-dichloropyrido[2,3-d]pyrimidine and 2-amino-4,6-dichloropyrido[2,3-d]pyrimidine . While these compounds share a similar core structure, their unique substituents and functional groups confer different biological activities and selectivity profiles. The presence of the isopropyl group at position 8 in this compound may contribute to its distinct pharmacological properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
211246-91-2 |
|---|---|
Molekularformel |
C10H12N4O |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
2-amino-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H12N4O/c1-6(2)14-8(15)4-3-7-5-12-10(11)13-9(7)14/h3-6H,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
ZYFVLSKRUYEIDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)C=CC2=CN=C(N=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13732680.png)
